{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone
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Overview
Description
{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes multiple phenyl and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization to form the imidazole ring. The final step involves the coupling of the imidazole derivative with a phenylmethanone derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazole rings can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced imidazole derivatives from reduction, and substituted phenyl derivatives from substitution reactions .
Scientific Research Applications
{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of {4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in structure but with an alkyne group, used as a chemical probe.
(4-Hydroxyphenyl)(4-phenoxyphenyl)methanone: Contains a phenoxy group, used in organic synthesis.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Contains additional hydroxyl groups, used in UV protection.
Uniqueness
The uniqueness of {4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone lies in its dual imidazole rings and multiple phenyl groups, which provide a versatile framework for various chemical modifications and interactions. This makes it a valuable compound for diverse scientific applications.
Properties
Molecular Formula |
C43H30N4O3 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
[4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-[4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]methanone |
InChI |
InChI=1S/C43H30N4O3/c48-35-15-7-13-33(25-35)42-44-37(27-9-3-1-4-10-27)39(46-42)29-17-21-31(22-18-29)41(50)32-23-19-30(20-24-32)40-38(28-11-5-2-6-12-28)45-43(47-40)34-14-8-16-36(49)26-34/h1-26,48-49H,(H,44,46)(H,45,47) |
InChI Key |
PKZBGXHDCDLNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)C6=C(N=C(N6)C7=CC(=CC=C7)O)C8=CC=CC=C8 |
Origin of Product |
United States |
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